molecular formula C16H9ClFN3O3 B12916147 7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxylic acid CAS No. 159831-79-5

7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxylic acid

Cat. No.: B12916147
CAS No.: 159831-79-5
M. Wt: 345.71 g/mol
InChI Key: RLVLMBJONBLFCR-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxylic acid is a cinnoline-based chemical compound with the CAS Number 159831-79-5 and a molecular formula of C16H9ClFN3O3 . This product is supplied as a high-purity material for research and development purposes only and is not intended for diagnostic or therapeutic uses. The compound features a cinnoline core structure substituted with chloro and fluoro groups, a carboxylic acid moiety, and a (4-hydroxyphenyl)methylene amino side chain, contributing to its specific physicochemical properties . It has a calculated molecular weight of 345.72 g/mol . Available data suggests a boiling point of approximately 574.5°C at 760 mmHg and a vapor pressure of 4.88E-14 mmHg at 25°C . This compound is part of a class of chemicals used in pharmaceutical and organic synthesis research, often serving as a key intermediate or building block in the development of more complex molecules . The synthetic pathways for this compound, as described in the literature, can involve multi-step reactions . This product is strictly for research use in a laboratory setting and must not be used for personal, medicinal, or household purposes. Researchers should refer to the specific product documentation and material safety data sheet for detailed handling, storage, and safety information prior to use.

Properties

CAS No.

159831-79-5

Molecular Formula

C16H9ClFN3O3

Molecular Weight

345.71 g/mol

IUPAC Name

7-chloro-6-fluoro-4-[(4-hydroxyphenyl)methylideneamino]cinnoline-3-carboxylic acid

InChI

InChI=1S/C16H9ClFN3O3/c17-11-6-13-10(5-12(11)18)14(15(16(23)24)21-20-13)19-7-8-1-3-9(22)4-2-8/h1-7,22H,(H,23,24)

InChI Key

RLVLMBJONBLFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Halogenation

  • The cinnoline core can be synthesized via cyclization of appropriately substituted o-aminobenzaldehydes or o-aminophenylhydrazines with β-ketoesters or related compounds.
  • Halogenation (fluorination at position 6 and chlorination at position 7) is typically achieved by starting from halogenated anilines or benzaldehydes or by selective electrophilic halogenation post-cyclization.
  • For example, 7-chloro-6-fluoro substitution patterns are often introduced by using 2,4-dichloro-5-fluorobenzoyl derivatives as starting materials, as seen in related quinoline syntheses.

Carboxylation

  • The carboxylic acid at position 3 is introduced either by:
    • Using β-ketoesters or malonate derivatives in the cyclization step, which upon ring closure yield ester intermediates that are subsequently hydrolyzed to carboxylic acids.
    • Direct carboxylation of the aromatic ring via lithiation and CO2 quenching, though this is less common for such heterocycles.

Example Reaction Conditions

Step Reagents/Conditions Notes
Cyclization o-Aminobenzaldehyde derivative + β-ketoester Acid or base catalysis, reflux in ethanol or acetic acid
Halogenation Electrophilic halogen source (e.g., N-chlorosuccinimide, Selectfluor) Controlled temperature (0-50 °C) to avoid over-halogenation
Ester Hydrolysis Aqueous NaOH or KOH, THF/water solvent, 0-25 °C, 1-24 h Converts ester to carboxylic acid

Formation of the Imine Linkage with 4-Hydroxybenzaldehyde

  • The 4-(((4-hydroxyphenyl)methylene)amino) substituent is formed by condensation of the amino group at position 4 of the cinnoline core with 4-hydroxybenzaldehyde.
  • This Schiff base formation typically proceeds under mild acidic or neutral conditions, often in ethanol or methanol solvent.

Reaction Conditions

Parameter Typical Range/Value
Solvent Ethanol, methanol, or acetonitrile
Temperature Room temperature to reflux (25-80 °C)
Time 2-24 hours
Catalyst Trace acid (e.g., acetic acid) to promote condensation
Molar ratio 1:1 molar ratio of amino-cinnoline to 4-hydroxybenzaldehyde

Purification

  • The imine product is often isolated by filtration if precipitated or by extraction and recrystallization.
  • Chromatographic purification (silica gel column chromatography) may be employed for higher purity.

Detailed Research Findings and Data

Related Patent Insights

  • Patent US5994396A describes sulfonation and amide coupling reactions on heterocyclic carboxylic acid derivatives, highlighting the use of sulfonating agents like sulfur trioxide-pyridine complex and amine coupling under mild conditions.
  • Although the patent focuses on furan derivatives, the reaction conditions and purification methods are applicable to cinnoline derivatives with similar functional groups.

Analytical Data for Similar Compounds

Property Value Method/Source
Melting Point ~240-245 °C (for related halogenated quinoline acids) ChemicalBook
Solubility Slightly soluble in chloroform and ethyl acetate ChemicalBook
NMR (1H) Aromatic protons 6.5-8.0 ppm; imine proton ~8.5-9.0 ppm Literature on Schiff bases
IR C=O stretch ~1650 cm⁻¹; NH stretch ~3300 cm⁻¹; aromatic C-H 3000 cm⁻¹ Patent US5994396A

Summary Table of Preparation Steps

Step No. Reaction Reagents/Conditions Expected Yield Notes
1 Synthesis of halogenated cinnoline-3-carboxylic acid Cyclization of halogenated o-aminobenzaldehyde with β-ketoester; acid/base catalysis 60-80% Control halogenation to avoid side products
2 Hydrolysis of ester to carboxylic acid Aqueous alkali (NaOH/KOH), THF/water, 0-25 °C, 1-24 h 85-95% Mild conditions preserve halogens
3 Imine formation with 4-hydroxybenzaldehyde Ethanol, room temp to reflux, trace acid catalyst, 2-24 h 70-90% Schiff base formation, reversible; remove water to drive reaction

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinones, while reduction of the imine group produces amines .

Scientific Research Applications

7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Analog: 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Similarity Score : 0.95 (structural alignment)
  • Key Differences: Core Structure: Quinoline (with a nitrogen atom at position 1) vs. cinnoline (with two adjacent nitrogen atoms at positions 1 and 2). Substituents: The quinoline analog lacks the Schiff base ((4-hydroxyphenyl)methylene)amino group but includes a 4-fluorophenyl substituent at position 1.
  • The 4-hydroxyphenyl group in the target compound could enhance solubility or modulate metabolic stability compared to the 4-fluorophenyl group in the quinoline analog .

Fluoroquinolone Derivatives: Ciprofloxacin Ethylenediamine Analog

  • Structure: 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride .
  • Comparison: Shared Features: Fluorine at position 6, carboxylic acid at position 3, and a cyclopropyl group (in ciprofloxacin). Divergence: The target compound’s Schiff base and cinnoline core differ from the ethylenediamine side chain and quinoline core of ciprofloxacin.
  • Functional Insights :
    • Ciprofloxacin’s ethylenediamine side chain is critical for penetrating bacterial membranes. The Schiff base in the target compound may offer alternative binding modes but could reduce bioavailability due to increased polarity .

Indole and Thiazolidinone Derivatives

  • Examples: 6-Chloro-1H-indole-3-carboxylic acid (Similarity: 0.68) . 5-(Z)-[(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone derivatives .
  • Thiazolidinones with 4-hydroxyphenyl groups highlight the metabolic relevance of this substituent, which may undergo phase II conjugation (e.g., glucuronidation) .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Bioactivity Hypothesis Reference
7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxylic acid Cinnoline Cl (7), F (6), carboxylic acid (3), Schiff base (4-hydroxyphenyl) Antibacterial, enzyme inhibition
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Quinoline Cl (7), F (6), carboxylic acid (3), 4-fluorophenyl (1) DNA gyrase inhibition (fluoroquinolone-like)
Ciprofloxacin Ethylenediamine Analog Quinoline F (6), cyclopropyl (1), ethylenediamine side chain Broad-spectrum antibacterial
6-Chloro-1H-indole-3-carboxylic acid Indole Cl (6), carboxylic acid (3) Anticancer, anti-inflammatory

Research Findings and Mechanistic Insights

  • Antibacterial Potential: The target compound’s structural resemblance to fluoroquinolones suggests possible DNA gyrase inhibition, though the cinnoline core may require optimization for bacterial membrane penetration .
  • Synthetic Feasibility: Schiff base formation in cinnoline derivatives can be achieved via condensation reactions, analogous to methods used for thiazolidinone synthesis .

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact of Deviation
Temperature60–80°CLower temps slow reaction; higher temps degrade Schiff base
Catalyst (AcOH)2–5 mol%Excess acid promotes hydrolysis
SolventAnhydrous ethanolMoisture causes imine breakdown

Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

Methodological Answer:
Discrepancies in proposed mechanisms (e.g., radical vs. nucleophilic pathways for halogenation) can be addressed using:

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways. For example, compare fluorination via SNAr (nucleophilic) vs. radical intermediates. High activation barriers (>30 kcal/mol) for radical paths may rule them out .
  • Molecular Dynamics (MD) : Simulate solvent effects on Schiff base formation. Polar solvents (e.g., DMSO) stabilize transition states but may hinder crystallization .
  • Validation : Cross-reference computational results with experimental spectroscopic data (e.g., ¹⁹F NMR shifts to confirm fluorine position) .

Q. Example Workflow :

Optimize intermediate geometries using Gaussian02.

Compare calculated IR spectra with experimental data to validate intermediates.

Use NBO analysis to assess charge distribution at reaction sites.

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., distinguish cinnoline C-3 carboxylic acid protons at δ 12–13 ppm) and Schiff base imine protons (δ 8.5–9.5 ppm) .
  • LC-MS : Detect molecular ion peaks (expected m/z ~375–380 for [M+H]⁺) and quantify impurities (e.g., unreacted aldehyde at m/z 121) .
  • XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions between hydroxybenzyl and cinnoline groups) .

Q. Quality Control Table :

TechniqueTarget MetricAcceptable Range
HPLCPurity≥98% (λ = 254 nm)
Elemental AnalysisC, H, N±0.3% of theoretical
TGADecomposition Onset>200°C (thermal stability)

Advanced: How can researchers address inconsistent biological activity data across in vitro studies?

Methodological Answer:
Contradictory activity (e.g., variable IC₅₀ values in kinase assays) may arise from:

  • Assay Conditions : Buffer pH (7.4 vs. 6.8) affects protonation of the carboxylic acid group, altering binding affinity. Standardize using HEPES buffer (pH 7.2) .
  • Protein Source : Recombinant vs. native enzymes may have post-translational modifications. Validate using orthogonal assays (e.g., SPR for binding kinetics) .
  • Compound Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference. Precipitates can be mitigated via sonication or co-solvents (e.g., PEG-400) .

Q. Troubleshooting Checklist :

  • Confirm compound integrity post-assay via LC-MS.
  • Include positive controls (e.g., staurosporine for kinase inhibition).
  • Replicate assays in triplicate with blinded analysis.

Basic: What strategies improve aqueous solubility for formulation in biological testing?

Methodological Answer:

  • Salt Formation : React the carboxylic acid group with sodium bicarbonate to form a sodium salt (improves solubility >10 mg/mL) .
  • Co-Solvents : Use PEG-300 or cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to solubilize the hydrophobic cinnoline core .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release in cell media .

Q. Solubility Screening Table :

MethodSolubility (mg/mL)Stability (24 hrs)
Free Acid0.5<80% (precipitates)
Sodium Salt12.3>95%
HP-β-CD Complex8.790%

Advanced: How can structure-activity relationship (SAR) studies guide optimization of metabolic stability?

Methodological Answer:

  • Metabolic Hotspots : Identify labile sites via liver microsome assays. The Schiff base (C=N) is prone to hydrolysis; replace with a stable amide or oxazole .
  • Isotere Replacement : Substitute the 4-hydroxyphenyl group with a bioisostere like 4-pyridyl (retains H-bonding but resists glucuronidation) .
  • Deuterium Labeling : Introduce deuterium at benzylic positions (e.g., CH₂OH → CD₂OH) to slow CYP450-mediated oxidation .

Q. SAR Optimization Workflow :

Synthesize analogs with modified substituents.

Test in vitro half-life (human hepatocytes).

Validate in vivo PK/PD models (rodents).

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